Clevudine - 69256-17-3

Clevudine

Catalog Number: EVT-1634951
CAS Number: 69256-17-3
Molecular Formula: C10H13FN2O5
Molecular Weight: 260.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clevudine is a synthetic pyrimidine nucleoside analog with a unique β-L configuration. [, ] It acts as a potent inhibitor of viral polymerases, particularly those of hepatitis B virus (HBV) and Epstein-Barr virus (EBV). [] Clevudine's antiviral activity stems from its intracellular phosphorylation to active metabolites, specifically clevudine monophosphate and clevudine triphosphate. [] While its primary application has been in treating chronic HBV infections, its unique mechanism of action and sustained antiviral effects make it a valuable compound for broader scientific research purposes.

Synthesis Analysis

Clevudine synthesis has been achieved through various methods. One approach involves starting with 2-deoxy-2-fluoro-D-galactopyranose and utilizing iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold. [] This method has been recognized for its efficiency and high yield. Protecting-group-free synthesis strategies have also been developed, contributing to the accessibility and versatility of Clevudine production for research purposes. []

Molecular Structure Analysis

Clevudine's molecular structure is characterized by its unique β-L configuration, which distinguishes it from other nucleoside analogs. [, ] This specific stereochemistry is crucial for its interaction with viral polymerases and its subsequent antiviral activity. [] Detailed analyses of its molecular structure have revealed critical insights into its binding affinity, stability, and overall behavior within biological systems.

Mechanism of Action

Clevudine's mechanism of action involves multiple stages targeting the HBV polymerase, a unique reverse transcriptase with protein priming and DNA synthesis activities. []

  • Inhibition of Protein Priming: Clevudine triphosphate can inhibit both the initial and second stages of protein priming, independent of the dNTP substrate. [] This inhibition occurs without Clevudine being incorporated into the DNA.
  • Noncompetitive Inhibition of DNA Synthesis: Clevudine triphosphate also noncompetitively inhibits the DNA chain elongation function of the HBV polymerase. [] This noncompetitive inhibition, similar to non-nucleoside reverse transcriptase inhibitors, involves binding to and distorting the polymerase active site.
Physical and Chemical Properties Analysis

Clevudine possesses unique physical and chemical properties contributing to its efficacy and sustained antiviral effects. [] Its long half-life allows for prolonged suppression of HBV DNA, even after cessation of therapy. [] This sustained effect distinguishes Clevudine from other antiviral agents, making it a valuable tool for studying long-term viral suppression strategies. Further research on its physicochemical properties, including solubility, stability, and metabolic pathways, will enhance its application in diverse research settings.

Applications
  • In vitro studies: Clevudine has been extensively used in cell culture studies to investigate its inhibitory effects on HBV and EBV replication. [, ] These studies provide valuable information about its mechanism of action, potential resistance mutations, and synergistic effects with other antiviral agents. []
  • Animal models: The woodchuck hepatitis virus (WHV) model, closely mimicking human HBV infection, has been instrumental in evaluating Clevudine's antiviral efficacy and long-term effects. [, ] Studies in this model have demonstrated potent suppression of WHV replication and gene expression, along with significant reductions in hepatic WHV DNA and RNA levels. [, ] These findings provide strong evidence for its potential as a therapeutic agent for chronic HBV infection.
  • Combination therapy research: Clevudine's unique mechanism and sustained antiviral effects make it a promising candidate for combination therapies. Studies have explored its synergy with other antiviral agents, such as emtricitabine and interferon-γ, in both in vitro and in vivo settings. [] These investigations aim to develop more effective treatment regimens for chronic HBV and potentially other viral infections.
Future Directions
  • Optimizing treatment regimens: Further research is needed to optimize Clevudine dosing and treatment duration for different patient populations, potentially minimizing the risk of resistance and myopathy development. [, ]
  • Developing next-generation ASPINs: Building upon Clevudine's success as an active site polymerase inhibitor nucleotide (ASPIN), the development of next-generation ASPINs with improved pharmacokinetic and safety profiles holds immense potential. [, ] ATI-2173, a promising next-generation ASPIN, targets the liver and demonstrates potent anti-HBV activity with reduced systemic Clevudine exposure, suggesting a potential solution to myopathy concerns. [, ]

Properties

CAS Number

69256-17-3

Product Name

Clevudine

IUPAC Name

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)

InChI Key

GBBJCSTXCAQSSJ-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Synonyms

1-(2-fluoro-2-deoxy-beta-arabinofuranosyl)thymine
1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)thymine
1-(2-fluoro-5-methyl-beta,L-arabinofuranosyl)uracil
2'-deoxy-2'-fluoroarabinofuranosylthymine
2'-fluoro-1-beta-arabinofuranosyl-5-methyluracil
2'-fluoro-5-methyl-1-beta-arabinosyluracil
2'-fluoro-5-methyl-1-beta-D-arabinofuranosyluracil
2'-fluoro-5-methylarabinosyluracil
2'-fluoro-5-methylarabinosyluracil, 2-(14)C-labeled
2,4(1H,3H)-pyrimidinedione, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyl-
5-methyl-2'-fluoroarauracil
Clevudine
D-FMAU
FMAU
L-FMAU

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.